Octaethylene glycol monomethyl ether

Übersicht

Beschreibung

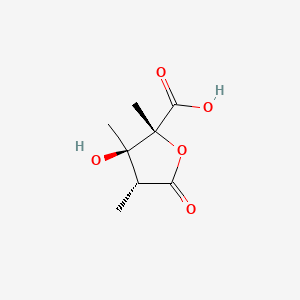

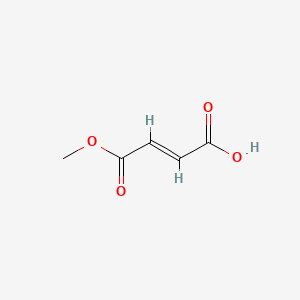

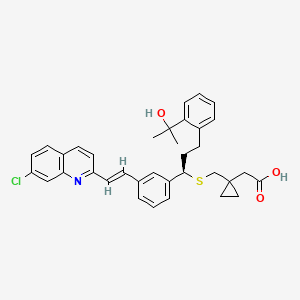

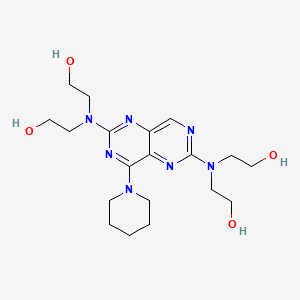

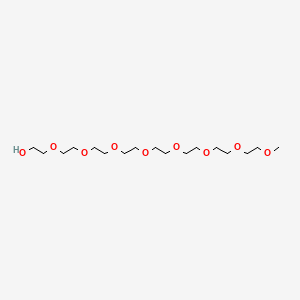

Octaethylene glycol monomethyl ether is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . It has a molecular weight of 384.46 and a formula of C17H36O9 .

Synthesis Analysis

Glycol Ether products are produced through continuous processes of selectively reacting an alcohol and ethylene oxide . The butyl glycol ether family is typical of the product family created with each of the chosen alcohols .Molecular Structure Analysis

The molecular structure of Octaethylene glycol monomethyl ether is represented by the SMILES stringCOCCOCCOCCOCCOCCOCCOCCOCCO . It has a total of 61 bonds, including 25 non-H bonds, 23 rotatable bonds, 1 hydroxyl group, 1 primary alcohol, and 8 aliphatic ethers . Chemical Reactions Analysis

Glycol ethers, as a class of chemicals having longer hydrocarbon-like alkoxide groups, display solubility more characteristic of hydrocarbons . Thus, glycol ethers produced from higher molecular weight alcohols, such as Hexyl CELLOSOLVE™ solvent, have limited water solubility .Physical And Chemical Properties Analysis

Octaethylene glycol monomethyl ether is a liquid at 20°C . It has a specific gravity of 1.09 at 20/20°C and a refractive index of 1.46 .Wissenschaftliche Forschungsanwendungen

Micellar Studies and Polymer Interactions Octaethylene glycol monomethyl ether (C12E8) has been extensively studied for its role in the formation and behavior of micelles, especially in aqueous solutions. Băran et al. (2019) investigated the micellar size changes in systems of C12E8 with and without poly(acrylic acid), providing insights into the interactions between these compounds at high surfactant concentrations (Băran et al., 2019). Similarly, Anghel et al. (1994) explored the critical points in the interaction between homogeneous non-ionic surfactants like C12E8 and poly(acrylic acid), which aids in understanding the dynamics of micellar aggregation on polymer chains (Anghel et al., 1994).

Phase Behavior in Mixtures The phase behavior of mixtures containing C12E8 has been a subject of significant research. Zheng et al. (2002) conducted a study using differential scanning calorimetry (DSC), Fourier transform infrared (FT-IR) spectroscopy, and 13C nuclear magnetic resonance (NMR) spectroscopy to construct a phase diagram of C12E8 in aqueous mixtures (Zheng et al., 2002).

Surfactant Encapsulation and Synthesis Waibel et al. (2020) focused on the synthesis and encapsulation of uniform star-shaped block-macromolecules, using C12E8 for postmodification, highlighting its utility in the creation of complex molecular structures (Waibel et al., 2020).

Adsorption and Interface Properties The study of adsorption properties of C12E8 at various interfaces is crucial for understanding its behavior in different media. Ferrari et al. (1998) explored the equilibrium and dynamic adsorption properties of C12E8, providing insights into its adsorption isotherms and kinetics (Ferrari et al., 1998).

Metal-Ion Complexation Yanagida et al. (1977) researched the complexation of noncyclic poly(oxyethylene) derivatives with metal ions, demonstrating the ability of C12E8 to interact with various metal ions, which is important in fields like extraction chemistry and coordination chemistry (Yanagida et al., 1977).

**MolecularDynamics and Solubilization Studies**A molecular dynamics study by Takeda et al. (2019) focused on the solubilization of different molecules into mixed micelles composed of sodium dodecyl sulfate and C12E8. This research provides valuable information on how micelle composition affects the structure and solubilization capacity, which is crucial for applications in fields like drug delivery and material science (Takeda et al., 2019).

Surface Properties and Interfacial Behavior Guang (2000) investigated the surface dilational properties of nonionic surfactant solutions including C12E8, which are vital for understanding the behavior of these surfactants at interfaces, relevant in fields like coatings and emulsions (Guang, 2000).

Safety And Hazards

Eigenschaften

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H36O9/c1-19-4-5-21-8-9-23-12-13-25-16-17-26-15-14-24-11-10-22-7-6-20-3-2-18/h18H,2-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZGNWRSFHADOMY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCOCCOCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H36O9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30335716 | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Octaethylene glycol monomethyl ether | |

CAS RN |

25990-96-9 | |

| Record name | 3,6,9,12,15,18,21,24-Octaoxapentacosan-1-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25990-96-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octaethylene glycol monomethyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30335716 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.